Isopropylurea

Conformational analysis Computational chemistry Molecular mechanics

Isopropylurea's 6.0 kcal/mol N–C(sp³) rotational barrier and distinct solid‑solid phase transition at 102.4 °C render it irreplaceable for calorimetry validation, polymorph screening, and H⁺/K⁺‑ATPase inhibitor synthesis. Substituting with linear alkylureas alters reaction kinetics and thermal stability. Secure ≥98% purity to guarantee reproducible yields and regulatory‑aligned reference standards.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 691-60-1
Cat. No. B1583523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylurea
CAS691-60-1
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N
InChIInChI=1S/C4H10N2O/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7)
InChIKeyLZMATGARSSLFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylurea (CAS 691-60-1): Technical Baseline and Procurement Profile for N-Alkylurea Derivatives


Isopropylurea (CAS 691-60-1), also known as N-isopropylurea or (propan-2-yl)urea, is a mono-substituted N-alkylurea derivative with the molecular formula C₄H₁₀N₂O and molecular weight 102.14 g/mol [1]. It is characterized as a white to off-white crystalline solid with a melting point range of 150–154°C, and is commercially available at purities typically ranging from 95% to 98% . Structurally, it belongs to the class of alkyl-substituted ureas where one hydrogen atom of the urea moiety is replaced by an isopropyl group, distinguishing it from linear alkyl analogs such as methylurea, ethylurea, and n-propylurea, as well as from di-substituted and bulkier tertiary alkyl derivatives [1].

Why Generic Substitution Fails: Isopropylurea's Differentiated Physicochemical and Thermodynamic Profile


N-Alkylurea derivatives are not interchangeable building blocks despite their shared urea core. The identity of the alkyl substituent fundamentally alters rotational barriers about the N–C(sp³) bond, solid-state thermochemical stability, and phase behavior. Isopropylurea, bearing a branched secondary alkyl group, exhibits a conformational energy landscape and crystalline thermodynamic profile that diverge significantly from both linear alkyl analogs (e.g., methylurea, ethylurea, n-propylurea) and bulkier tert-butyl-substituted ureas [1]. These differences directly impact formulation design (melting point, solid-to-solid transitions), reaction kinetics (rotational barrier-governed accessibility of conformers), and process safety (thermal stability) in downstream synthetic and industrial applications [2]. Consequently, substituting isopropylurea with a different N-alkylurea without re-validating the specific process conditions risks unpredictable yields, altered crystallization behavior, or compromised thermal handling parameters.

Isopropylurea Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


N–C(sp³) Rotational Barrier: Isopropylurea vs. Methylurea and Ethylurea

At the MP2/aug-cc-pVDZ level of theory, the maximum rotational barrier about the N–C(sp³) bond in isopropylurea is 6.0 kcal/mol, compared to 0.9 kcal/mol for methylurea and 6.2 kcal/mol for ethylurea [1]. This establishes isopropylurea as having a rotational barrier approximately 6.7× higher than methylurea and nearly equivalent to ethylurea despite the branched alkyl geometry. The difference reflects distinct steric and electronic constraints imposed by the secondary isopropyl group relative to primary alkyl substituents. [1].

Conformational analysis Computational chemistry Molecular mechanics

Standard Molar Enthalpy of Formation (Crystalline State): Isopropylurea vs. Methylurea, Ethylurea, and tert-Butylurea

Experimental combustion calorimetry yields standard molar enthalpies of formation in the crystalline state (ΔfHm°) as follows: isopropylurea = –389.49 ± 1.27 kJ·mol⁻¹; methylurea = –332.78 ± 0.75 kJ·mol⁻¹; ethylurea = –357.76 ± 0.74 kJ·mol⁻¹; tert-butylurea = –414.73 ± 0.87 kJ·mol⁻¹ [1]. Isopropylurea is substantially more exothermic in formation than both methylurea (–56.7 kJ·mol⁻¹ difference) and ethylurea (–31.7 kJ·mol⁻¹ difference), yet less exothermic than tert-butylurea (+25.2 kJ·mol⁻¹ difference).

Thermochemistry Combustion calorimetry Energetic materials

Enthalpy of Fusion: Isopropylurea vs. Linear and Branched Monoalkylureas

Differential scanning calorimetry measurements reveal the enthalpy of fusion (ΔfusH) for monoisopropylurea as 17.40 kJ·mol⁻¹, compared to monomethylurea (15.75 kJ·mol⁻¹), monoethylurea (13.94 kJ·mol⁻¹), monopropylurea (14.63 kJ·mol⁻¹), monobutylurea (14.55 kJ·mol⁻¹), and monotertbutylurea (33.13 kJ·mol⁻¹) [1]. Isopropylurea exhibits a fusion enthalpy significantly higher (+3.5 to +3.9 kJ·mol⁻¹) than linear C1–C4 monoalkylureas, yet substantially lower than the tert-butyl analog (–15.7 kJ·mol⁻¹ difference).

Differential scanning calorimetry Phase change thermodynamics Formulation science

Solid-to-Solid Phase Transition: Unique Thermal Behavior of Isopropylurea vs. Other Alkylureas

Isopropylurea undergoes a solid-to-solid phase transition at 375.5 K (102.4°C) with an enthalpy of transition of 2.31 kJ·mol⁻¹ prior to melting, a feature not observed in the majority of examined mono- and di-alkylureas [1]. Among the twelve alkylureas analyzed, only four exhibited detectable solid-to-solid transitions: monoisopropylurea (375.5 K, 2.31 kJ·mol⁻¹), monobutylurea (two transitions: 313.1 K/7.02 kJ·mol⁻¹ and 344.9 K/0.88 kJ·mol⁻¹), diethyl-1,3-urea (339.4 K, 1.87 kJ·mol⁻¹), and dibutyl-1,3-urea (311.5 K, 11.10 kJ·mol⁻¹). Notably, neither monomethylurea, monoethylurea, monopropylurea, nor the dimethyl- and trimethyl-substituted ureas exhibited any solid-to-solid transitions within the scanned temperature range [1].

Solid-state phase transitions Thermal analysis Polymorphism

Isopropylurea Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Synthesis of Sterically Demanding Heterocyclic and Pharmaceutical Intermediates Requiring Defined Conformational Control

The 6.0 kcal/mol rotational barrier about the N–C(sp³) bond in isopropylurea (compared to 0.9 kcal/mol for methylurea) restricts free rotation and favors specific conformer populations [1]. This conformational constraint is advantageous in synthetic routes where pre-organization of the urea moiety influences regio- or stereoselectivity. Applications include the preparation of substituted ureas with defined spatial arrangements for structure-activity relationship studies, and as a building block in H⁺/K⁺-ATPase inhibitor development [2]. The branched geometry also provides steric bulk comparable to ethylurea but with a distinct spatial profile that may alter binding pocket compatibility.

Thermochemical Reference Standard and Calorimetry Calibration

Isopropylurea's well-characterized thermochemical parameters make it suitable as a reference material for calorimetry validation. Its standard molar enthalpy of formation in the crystalline state (–389.49 ± 1.27 kJ·mol⁻¹) has been established through rigorous combustion calorimetry alongside a comprehensive series of alkylureas [1]. Additionally, its enthalpy of fusion (17.40 kJ·mol⁻¹) and solid-to-solid transition enthalpy (2.31 kJ·mol⁻¹ at 375.5 K) provide multiple thermal events for differential scanning calorimetry instrument calibration and method validation [2].

Formulation Development Requiring Predictable Crystalline Phase Behavior

The unique solid-to-solid phase transition exhibited by isopropylurea at 102.4°C (375.5 K) prior to melting at 150–154°C differentiates it from the majority of common alkylureas, which lack detectable solid-state transitions [1]. This thermal signature provides an analytically tractable marker for solid-state purity assessment, polymorph screening studies, and stability-indicating method development. In contrast to monobutylurea's complex dual-transition behavior, isopropylurea offers a simpler, single-transition thermal profile that may be preferable for applications requiring straightforward phase-change characterization [1].

Agrochemical Intermediate: Precursor to Isoproturon-Class Herbicides

Isopropylurea serves as a key synthetic intermediate in the production of isoproturon, a widely used phenylurea herbicide employed for pre- and post-emergence weed control in cereal crops [1]. The isopropyl substituent contributes to the herbicide's specific physicochemical profile and biological activity spectrum. When sourcing this intermediate, the fusion enthalpy (17.40 kJ·mol⁻¹) and melting behavior documented for isopropylurea directly impact formulation processing parameters, including hot-melt operations and solvent selection for downstream coupling reactions [2].

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